Dual GSPT1/NEK7 Degradation vs. CC-90009
ABT-002 is the only molecular glue demonstrated to independently co-degrade both GSPT1 and NEK7 via CRBN. In Hep3B cells, ABT-002 (delivered as prodrug ABS-752) degrades GSPT1 with a DC₅₀ of <10 nM after 6 h and NEK7 with a DC₅₀ of approximately 100 nM [1]. By contrast, the clinical-stage GSPT1-selective degrader CC-90009 (eragidomide) degrades GSPT1 (EC₅₀ ~9 nM in AML cells) but does not recruit or degrade NEK7 in Hep3B cells, as confirmed by Western blot in the same study [1][2]. This was further validated using a GSPT1 G575N mutant Hep3B line: ABS-752-mediated NEK7 degradation was GSPT1-independent, whereas CC-90009 had no effect on NEK7 levels regardless of GSPT1 status [1].
| Evidence Dimension | NEK7 degradation capability |
|---|---|
| Target Compound Data | ABT-002 (via ABS-752): NEK7 DC₅₀ ~100 nM (6 h, Hep3B cells); GSPT1 DC₅₀ <10 nM |
| Comparator Or Baseline | CC-90009 (eragidomide): No NEK7 degradation observed in Hep3B cells; GSPT1 EC₅₀ ~9 nM (AML cells) |
| Quantified Difference | ABT-002 degrades NEK7 (DC₅₀ ~100 nM); CC-90009 shows zero NEK7 degradation under identical conditions |
| Conditions | Hep3B HCC cell line, 6 h treatment, Western blot; GSPT1 G575N mutant Hep3B line for independence validation |
Why This Matters
NEK7 is a clinically validated driver of NLRP3 inflammasome activation in HCC; single-target GSPT1 degraders cannot address this orthogonal oncogenic pathway, making ABT-002 the only tool compound capable of dual-pathway suppression.
- [1] Glaza P, et al. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC. Communications Chemistry. 2025;8:247. doi:10.1038/s42004-025-01641-9. View Source
- [2] Hansen JD, et al. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia. J Med Chem. 2021;64(4):1835-1843. doi:10.1021/acs.jmedchem.0c01489. View Source
